1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-nitro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Nitrophenyl)hydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Nitro-5-(trifluoromethyl)phenyl)hydrazine: Contains a trifluoromethyl group instead of a trifluoromethylthio group, affecting its lipophilicity and biological activity.
1-(3-Amino-5-(trifluoromethylthio)phenyl)hydrazine:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6F3N3O2S |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
[3-nitro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-4(12-11)1-5(3-6)13(14)15/h1-3,12H,11H2 |
InChI Key |
NZKRYAQFPFDPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.